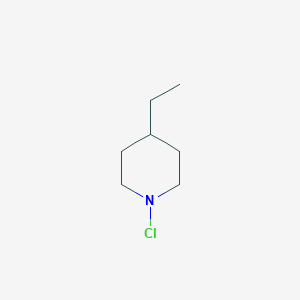
1-Chloro-4-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethylpiperidine is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic amines, characterized by a nitrogen atom within the ring structure This compound is notable for its chloro and ethyl substituents at the first and fourth positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl chloride, followed by chlorination. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, the reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-ethylpiperidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed:
Nucleophilic Substitution: Various substituted piperidines depending on the nucleophile used.
Oxidation: 4-ethylpiperidine alcohols or carboxylic acids.
Reduction: 4-ethylpiperidine.
Scientific Research Applications
1-Chloro-4-ethylpiperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethylpiperidine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethyl group can undergo oxidation or reduction. These reactions can modulate the compound’s activity and interactions with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the chloro and ethyl substituents.
4-Ethylpiperidine: Similar structure but without the chloro group.
1-Chloropiperidine: Similar structure but without the ethyl group.
Uniqueness: 1-Chloro-4-ethylpiperidine is unique due to the presence of both chloro and ethyl substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61573-36-2 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-chloro-4-ethylpiperidine |
InChI |
InChI=1S/C7H14ClN/c1-2-7-3-5-9(8)6-4-7/h7H,2-6H2,1H3 |
InChI Key |
XOOZGCLAQYFWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2,2'-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14566057.png)
![2-[Hydroxy(4-nitrophenoxy)phosphoryl]-1-methylpyridin-1-ium](/img/structure/B14566059.png)
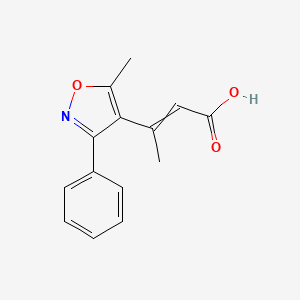
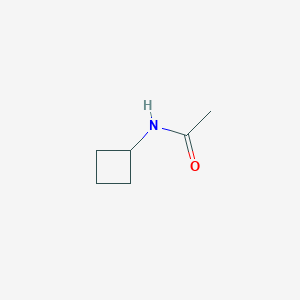
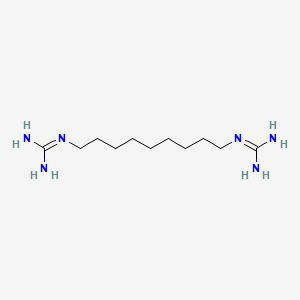
![Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl-](/img/structure/B14566096.png)
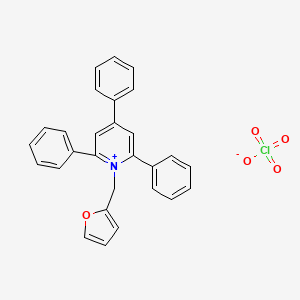
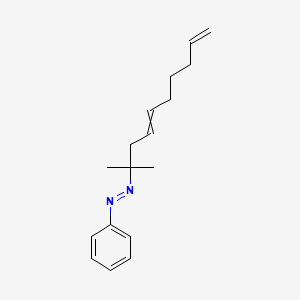

![1-[(E)-(3-Nitrophenyl)diazenyl]piperidine](/img/structure/B14566115.png)
![Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14566121.png)
![{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14566128.png)
![Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate](/img/structure/B14566131.png)
![Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14566138.png)
